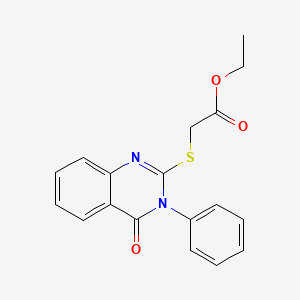
Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate is a compound that has been synthesized by the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring . The compound has been the subject of research due to its potential biological effects .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring that forms a dihedral angle of 86.83 (5) with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .科学的研究の応用
Synthesis and Characterization
Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate and its derivatives have been synthesized and characterized through various analytical techniques. For instance, one study detailed the synthesis of quinazolinone-based derivatives showing potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, highlighting their potential as anti-cancer agents. These compounds exhibited potent cytotoxic activity against human cancer cell lines, suggesting their significant therapeutic potential (Riadi et al., 2021). Another study focused on the spectroscopic analysis (FT-IR, FT-Raman) and molecular docking studies of a similar compound, analyzing its stability, molecular electrostatic potential, and nonlinear optical properties, suggesting potential inhibitory activity against specific targets (El-Azab et al., 2016).
Antibacterial and Antifungal Applications
The antimicrobial potential of this compound derivatives has been explored, with some compounds showing significant antibacterial and antifungal activities. Desai et al. (2007) synthesized new quinazolines that were screened for their antibacterial and antifungal activities against a variety of pathogens, indicating the compound's potential in developing new antimicrobial agents (Desai et al., 2007).
Anti-Cancer Activity
The derivative's efficacy in inhibiting cancer cell proliferation has been a subject of interest. For example, the cytotoxic activity against cancer cell lines such as HeLa, A549, and MDA-MB-231 has been assessed, with some compounds displaying potent inhibitory effects compared to standard drugs, suggesting their potential in cancer therapy (Riadi et al., 2021).
Molecular Docking Studies
Molecular docking studies have provided insights into the compound's mechanism of action and potential therapeutic targets. For example, docking studies indicated that certain derivatives could exhibit inhibitory activity against pyrrole inhibitor, providing a basis for further exploration of these compounds in drug development (El-Azab et al., 2016).
作用機序
Target of Action
Quinazolinone derivatives, which this compound is a part of, are known to have a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities .
Mode of Action
Many quinazolinone derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological effects .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate”. Based on the known activities of similar compounds, it could potentially affect pathways related to cell growth (in the case of anticancer activity), neuronal signaling (in the case of anti-convulsant activity), or bacterial growth (in the case of antimicrobial activity) .
Result of Action
Based on the known activities of similar compounds, it could potentially lead to cell death (in the case of anticancer activity), decreased neuronal excitability (in the case of anti-convulsant activity), or inhibition of bacterial growth (in the case of antimicrobial activity) .
特性
IUPAC Name |
ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-16(21)12-24-18-19-15-11-7-6-10-14(15)17(22)20(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXKIKQLLSBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
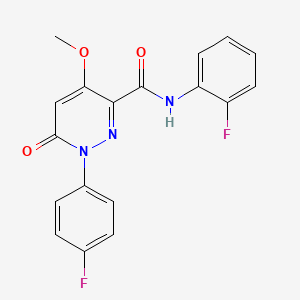
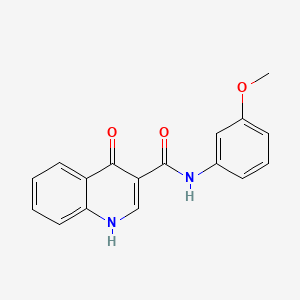
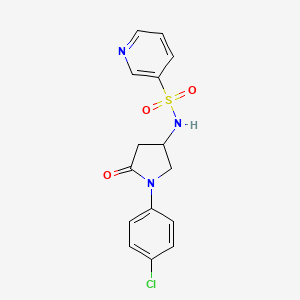
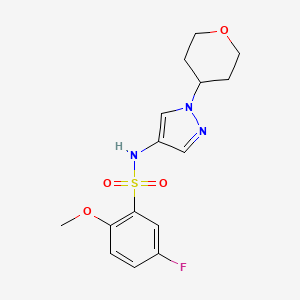
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)
![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)
![2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2602004.png)
![2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2602005.png)
![N-(tert-butyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2602007.png)

carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)

